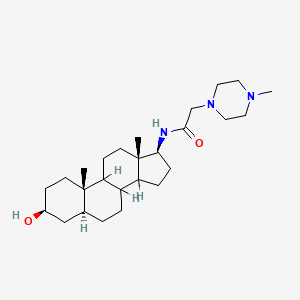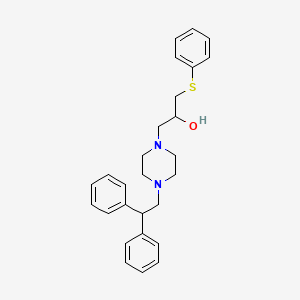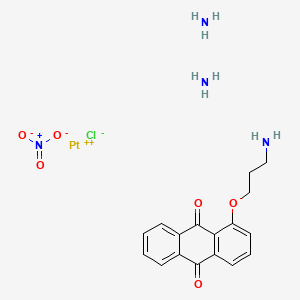
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, diammine, and a chloride ion, with a nitrate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate typically involves the following steps:
Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.
Complex Formation: The ligand is then reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of ammonia to form the platinum complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Nitrate Addition: Finally, the complex is treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
化学反应分析
Types of Reactions
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or to elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in solvents such as ethanol or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce elemental platinum or lower oxidation state complexes.
科学研究应用
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of platinum complexes.
Biology
In biological research, the compound is investigated for its interactions with biomolecules, such as DNA and proteins
Medicine
The compound’s structure suggests potential use in anticancer therapies, similar to other platinum-based drugs like cisplatin. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
In industry, the compound could be used in the development of advanced materials, such as conductive polymers or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate involves its interaction with molecular targets such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other platinum-based anticancer drugs, which inhibit DNA replication and transcription, ultimately leading to cell death.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum compounds
属性
CAS 编号 |
139165-85-8 |
|---|---|
分子式 |
C17H21ClN4O6Pt |
分子量 |
607.9 g/mol |
IUPAC 名称 |
1-(3-aminopropoxy)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C17H15NO3.ClH.NO3.2H3N.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;;2-1(3)4;;;/h1-3,5-8H,4,9-10,18H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
InChI 键 |
JPSNBIMHZJQSLY-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
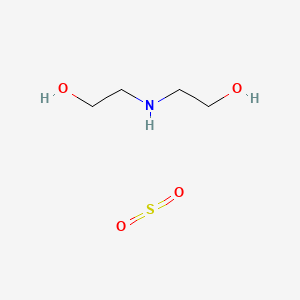
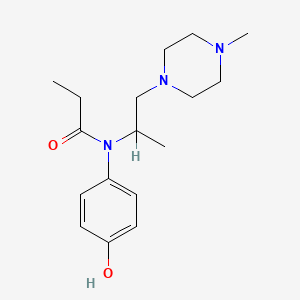







![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)

